molecular formula C13H11ClFN3O B14959290 2-(2-chloro-6-fluorophenyl)-N-(4-methylpyrimidin-2-yl)acetamide

2-(2-chloro-6-fluorophenyl)-N-(4-methylpyrimidin-2-yl)acetamide

Cat. No.: B14959290
M. Wt: 279.70 g/mol
InChI Key: AHTAHDHXKPHXPJ-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-(4-methylpyrimidin-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro and fluoro-substituted phenyl ring, a pyrimidinyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(4-methylpyrimidin-2-yl)acetamide typically involves the following steps:

    Formation of the acetamide moiety: This can be achieved by reacting an appropriate acyl chloride with an amine under basic conditions.

    Substitution reactions: The chloro and fluoro substituents on the phenyl ring can be introduced through halogenation reactions.

    Coupling reactions: The pyrimidinyl group can be attached via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Key considerations would include the optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-(4-methylpyrimidin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a dehalogenated compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(4-methylpyrimidin-2-yl)acetamide would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-N-(4-methylpyrimidin-2-yl)acetamide
  • 2-(2-fluorophenyl)-N-(4-methylpyrimidin-2-yl)acetamide
  • 2-(2-chloro-6-fluorophenyl)-N-(2-pyrimidinyl)acetamide

Uniqueness

The presence of both chloro and fluoro substituents on the phenyl ring, combined with the pyrimidinyl group, may confer unique properties to 2-(2-chloro-6-fluorophenyl)-N-(4-methylpyrimidin-2-yl)acetamide. These properties could include enhanced binding affinity to specific targets, improved stability, or altered reactivity compared to similar compounds.

Properties

Molecular Formula

C13H11ClFN3O

Molecular Weight

279.70 g/mol

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-(4-methylpyrimidin-2-yl)acetamide

InChI

InChI=1S/C13H11ClFN3O/c1-8-5-6-16-13(17-8)18-12(19)7-9-10(14)3-2-4-11(9)15/h2-6H,7H2,1H3,(H,16,17,18,19)

InChI Key

AHTAHDHXKPHXPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)NC(=O)CC2=C(C=CC=C2Cl)F

Origin of Product

United States

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